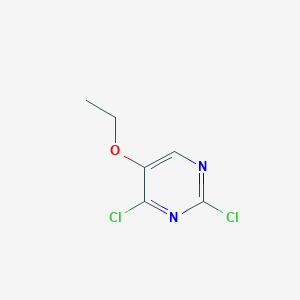

2,4-Dichloro-5-ethoxypyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5-ethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O/c1-2-11-4-3-9-6(8)10-5(4)7/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWUISBWFCSUNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=C(N=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70574349 | |

| Record name | 2,4-Dichloro-5-ethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280582-25-4 | |

| Record name | 2,4-Dichloro-5-ethoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=280582-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-5-ethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,4-Dichloro-5-ethoxypyrimidine CAS number

An In-depth Technical Guide to 2,4-Dichloro-5-ethoxypyrimidine for Advanced Chemical Synthesis

Core Topic: this compound CAS Number: 280582-25-4

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in modern medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, and a validated synthesis protocol. A core focus is placed on the compound's distinct reactivity profile, specifically the regioselective nature of its C2 and C4 chlorine atoms, which is fundamental to its utility as a molecular scaffold. This guide is intended for researchers, synthetic chemists, and drug development professionals, offering field-proven insights into its application, handling, and strategic importance in the synthesis of complex pharmaceutical agents.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyrimidine ring, a structural motif prevalent in a vast array of biologically active compounds. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) Registry Number: 280582-25-4 [1][2][3].

Molecular Structure

The foundational structure consists of a pyrimidine core functionalized with two chlorine atoms at positions 2 and 4, and an ethoxy group at position 5. This specific arrangement of substituents dictates its chemical behavior and synthetic potential.

Caption: 2D Structure of this compound.

Physicochemical Data Summary

The properties of this compound are critical for its handling, reaction setup, and purification. The data below has been consolidated from chemical supplier and database information.

| Property | Value | Source(s) |

| CAS Number | 280582-25-4 | [1][2] |

| Molecular Formula | C₆H₆Cl₂N₂O | [1][2] |

| Molecular Weight | 193.03 g/mol | [1][2] |

| Synonyms | Pyrimidine, 2,4-dichloro-5-ethoxy | [1] |

| Purity (Typical) | ≥97% | [1] |

| Topological Polar Surface Area (TPSA) | 35.01 Ų | [1] |

| logP (Calculated) | 2.18 - 2.5 | [1][2] |

| Storage Conditions | -20°C, sealed, away from moisture | [1] |

Synthesis Pathway and Mechanistic Rationale

The synthesis of this compound is not commonly detailed in open literature; however, a robust and scalable pathway can be confidently inferred from established methods for analogous 5-substituted-2,4-dichloropyrimidines. The most logical and industrially viable approach involves the chlorination of a barbituric acid derivative.

Conceptual Synthesis Workflow

The process is a two-stage transformation: first, the construction of the core 5-ethoxypyrimidine ring, followed by a double chlorination.

Caption: General synthesis workflow for this compound.

Detailed Synthesis Protocol (Exemplary)

This protocol is based on well-documented procedures for the chlorination of substituted uracils and barbituric acids.[4][5][6] The key is the use of a powerful chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalyst, to convert the hydroxyl groups of the precursor into chlorine atoms.

Starting Material: 5-Ethoxybarbituric acid (or its tautomer, 5-ethoxy-2,4-dihydroxypyrimidine).

Reagents:

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (DMA) or other tertiary amine base (optional, as catalyst/acid scavenger)

-

Toluene or other high-boiling inert solvent (optional)

Step-by-Step Methodology:

-

Vessel Preparation: Under an inert atmosphere (N₂ or Ar), charge a flame-dried reaction vessel with 5-ethoxybarbituric acid.

-

Reagent Addition: Add an excess of phosphorus oxychloride (typically 5-10 molar equivalents). POCl₃ often serves as both the reagent and the solvent. If a solvent is used, add it first, followed by the precursor and then POCl₃.

-

Catalyst Addition: If used, add a catalytic amount of N,N-dimethylaniline (e.g., 0.1 eq). The tertiary amine accelerates the reaction by activating the hydroxyl groups.

-

Reaction: Heat the mixture to reflux (approx. 105-115°C) and maintain for 2-6 hours.[5][7] The progress can be monitored by TLC or LC-MS until the starting material is fully consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully quench the excess POCl₃ by pouring the mixture onto crushed ice or into ice-cold water. This step is highly exothermic and must be performed in a well-ventilated fume hood.

-

Neutralize the acidic solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) to a pH of 7-8.

-

-

Extraction & Purification:

-

Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid via column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain the final product with high purity.

-

Causality Behind Choices:

-

Excess POCl₃: Ensures the complete conversion of both hydroxyl groups to chlorides and drives the reaction equilibrium towards the product.

-

Reflux Conditions: Provides the necessary activation energy for the chlorination, which is typically a sluggish reaction at lower temperatures.

-

Inert Atmosphere: Prevents the introduction of moisture, which would readily decompose the POCl₃ reagent and the chlorinated product.

Reactivity and Strategic Applications in Drug Development

The synthetic value of this compound is rooted in the differential reactivity of its two chlorine atoms. This allows for sequential, regioselective functionalization, making it a powerful building block for complex molecular architectures.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the C4-chloro substituent is significantly more reactive than the C2-chloro substituent.[8]

Mechanistic Rationale: The higher reactivity at the C4 position is a result of superior stabilization of the negative charge in the Meisenheimer complex intermediate. The electron-withdrawing nitrogen atom at position 3 provides strong resonance stabilization for an attack at C4. While the N1 atom does the same for an attack at C2, the overall electronic landscape and steric environment favor the C4 position as the kinetically preferred site for most nucleophiles.[8][9]

This predictable selectivity is a cornerstone of its utility. A first nucleophile can be directed to the C4 position under milder conditions, followed by a second, different nucleophile introduced at the C2 position, often requiring more forcing conditions (e.g., higher temperature or stronger base).

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | C6H6Cl2N2O | CID 15565270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 280582-25-4 [amp.chemicalbook.com]

- 4. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. EP0747364A2 - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 7. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 8. Page loading... [guidechem.com]

- 9. researchgate.net [researchgate.net]

2,4-Dichloro-5-ethoxypyrimidine molecular weight

An In-Depth Technical Guide to 2,4-Dichloro-5-ethoxypyrimidine: Synthesis, Characterization, and Application

Executive Summary

This technical guide provides an in-depth exploration of this compound, a key heterocyclic intermediate in synthetic organic chemistry and drug discovery. The document details its fundamental physicochemical properties, outlines a robust and validated synthesis protocol with mechanistic insights, and discusses its strategic application as a versatile building block in medicinal chemistry. Furthermore, it provides comprehensive guidelines for analytical characterization, safe handling, and storage. This whitepaper is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound for its effective utilization in complex synthetic campaigns.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyrimidine ring, a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive molecules.[1] The two chlorine atoms at the C2 and C4 positions serve as reactive leaving groups, enabling a wide array of subsequent chemical transformations. The ethoxy group at the C5 position modulates the electronic properties and steric environment of the ring.

A summary of its key identifiers and computed physicochemical properties is presented below.

Table 1: Chemical Identity and Properties of this compound

| Identifier/Property | Value | Source |

| Molecular Formula | C₆H₆Cl₂N₂O | PubChem[2] |

| Molecular Weight | 193.03 g/mol | PubChem[2] |

| CAS Number | 280582-25-4 | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| Canonical SMILES | CCOCC1=CN=C(N=C1Cl)Cl | PubChem |

| InChI Key | LDWUISBWFCSUNG-UHFFFAOYSA-N | PubChem[2] |

| XLogP3 | 2.5 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

Molecular Structure Diagram

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established methods for analogous compounds and should be performed by trained chemists under appropriate safety precautions. [3][4]

-

System Setup: To a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 5-ethoxyuracil (0.1 mol, 15.6 g).

-

Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃) (0.3 mol, 46.0 g, 27.8 mL). Begin stirring to form a slurry.

-

Base Addition: Slowly add triethylamine (0.12 mol, 12.1 g, 16.7 mL) dropwise to the stirring mixture. The addition is exothermic and may require external cooling to maintain control.

-

Reaction: Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice (approx. 500 g) in a large beaker within a fume hood. This step is highly exothermic and will generate HCl gas.

-

Extraction: Neutralize the aqueous solution to pH 7-8 using a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 150 mL).

-

Washing & Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure this compound.

Analytical Characterization

To ensure the identity, purity, and quality of the synthesized this compound, a suite of analytical techniques is required.

Table 2: Standard Analytical Methods for Characterization

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural confirmation | Signals corresponding to the ethoxy group (triplet and quartet) and the C6-proton (singlet) in the expected chemical shift regions. |

| ¹³C NMR | Structural confirmation | Peaks corresponding to the six unique carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak [M]+ corresponding to the calculated mass (192.99 for ³⁵Cl isotopes), showing the characteristic isotopic pattern for two chlorine atoms. |

| HPLC | Purity assessment | A single major peak, allowing for quantification of purity (typically >98%). |

| FT-IR | Functional group identification | Characteristic absorptions for C-Cl, C-O, and aromatic C=N and C=C bonds. |

Applications in Medicinal Chemistry

This compound is a valuable intermediate due to the differential reactivity of its two chlorine atoms. The C4-chloro group is generally more susceptible to nucleophilic aromatic substitution than the C2-chloro group. This differential reactivity allows for selective, sequential displacement, providing a powerful strategy for building molecular complexity.

Common transformations include:

-

Nucleophilic Substitution: Reaction with amines, thiols, or alcohols to introduce diverse side chains, a common tactic in generating libraries of potential drug candidates. [1]* Suzuki and Stille Cross-Coupling: Reaction with boronic acids or organostannanes to form C-C bonds, enabling the attachment of aryl or alkyl groups.

This synthetic versatility makes it a precursor for compounds targeting a wide range of diseases, including those in oncology and virology. [1]

Handling, Storage, and Safety Protocols

Substituted dichloropyrimidines are classified as hazardous materials and must be handled with care. [5][6][7]

-

Personal Protective Equipment (PPE): Always use a chemical fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile). [7]* Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. [5][8]This compound is corrosive and can cause severe skin burns and eye damage. [6]It is also harmful if swallowed. [6]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [7]The compound is moisture-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain product quality. [5][7]* Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases. [5]* Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not release into the environment. [7]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.

- Google Patents. (n.d.). CN101486684B - Preparation of 2, 4-dichloro-5-methoxy pyrimidine.

-

Patsnap. (n.d.). Preparation method of 2,4-dichloro-5-methoxypyrimidine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). The Role of 2,4-Dichloro-5-cyanopyrimidine in Drug Discovery. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H6Cl2N2O | CID 15565270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 4. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 2,4-Dichloro-5-ethoxypyrimidine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2,4-Dichloro-5-ethoxypyrimidine, a crucial intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the principles governing its solubility and providing robust methodologies for experimental determination.

Introduction to this compound

This compound is a substituted pyrimidine with the chemical formula C₆H₆Cl₂N₂O.[1][2] Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in the core structure of DNA and RNA and their wide range of biological activities.[3] The solubility of this compound is a critical parameter that influences its utility in various synthetic reactions and its potential for formulation into drug products. Poor solubility can be a major hurdle in drug development, affecting bioavailability and the reliability of biological assays.[4]

Molecular Structure and Physicochemical Properties:

-

Molecular Weight: 193.03 g/mol [1]

-

Structure: The molecule consists of a pyrimidine ring substituted with two chlorine atoms at positions 2 and 4, and an ethoxy group at position 5.

The presence of the polar pyrimidine ring and the ethoxy group suggests the potential for hydrogen bonding, while the two chlorine atoms and the overall molecular structure contribute to its lipophilicity. The interplay of these features dictates its solubility in various organic solvents.

Theoretical Solubility Profile

The molecule's predicted LogP value (a measure of lipophilicity) is approximately 2.18 to 2.5, suggesting a preference for organic solvents over water.[1][2]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | High | The hydroxyl group of the alcohol can act as a hydrogen bond donor to the nitrogen atoms of the pyrimidine ring. The overall polarity is also compatible. Studies on other pyrimidine derivatives have shown good solubility in methanol.[3] |

| Aprotic Polar | Acetone, Acetonitrile | High | These solvents can act as hydrogen bond acceptors and have a polarity that is likely to be compatible with the solute. |

| Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Very High | These are strong polar aprotic solvents capable of dissolving a wide range of organic compounds. Similar pyrimidine derivatives have been studied in DMF and DMSO.[5] | |

| Non-Polar | Toluene, Hexane | Moderate to Low | The aromatic ring of toluene may have some favorable interactions, but the high polarity of the pyrimidine ring will likely limit solubility. Solubility in highly non-polar solvents like hexane is expected to be low. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | The presence of chlorine atoms in both the solute and the solvent suggests favorable dipole-dipole interactions, leading to good solubility. |

Experimental Determination of Thermodynamic Solubility

For any research or development application, experimentally determined solubility data is paramount for accuracy and reproducibility. The following is a detailed, self-validating protocol for determining the thermodynamic (equilibrium) solubility of this compound.[4]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of thermodynamic solubility.

Sources

A Theoretical and Computational Elucidation of 2,4-Dichloro-5-ethoxypyrimidine: A Technical Guide for Researchers and Drug Development Professionals

Abstract

2,4-Dichloro-5-ethoxypyrimidine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and materials science. Pyrimidine scaffolds are integral to numerous bioactive compounds and are key components in the genetic code.[1] This technical guide provides a comprehensive theoretical characterization of this compound using quantum chemical calculations. We delve into the molecule's optimized geometry, vibrational frequencies, electronic properties—including Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)—and predicted spectroscopic signatures (NMR). This document is intended to serve as a foundational resource for researchers, offering insights into the molecule's reactivity, stability, and potential interaction sites, thereby guiding future experimental and drug design efforts.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine ring system is a cornerstone of heterocyclic chemistry, forming the structural basis for nucleobases such as cytosine, thymine, and uracil. Beyond its fundamental biological role, the pyrimidine scaffold is a privileged structure in drug discovery, present in a wide array of therapeutic agents with anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3] The functionalization of the pyrimidine ring, particularly with halogen and alkoxy groups, allows for the fine-tuning of its physicochemical and pharmacological properties.

This compound (C₆H₆Cl₂N₂O) features two reactive chlorine atoms at the C2 and C4 positions, which are susceptible to nucleophilic aromatic substitution (SₙAr), and an electron-donating ethoxy group at the C5 position.[4] This specific arrangement of substituents creates a unique electronic landscape that dictates the molecule's reactivity and potential as a synthetic intermediate.[4][5] Understanding these characteristics from a theoretical standpoint is crucial for predicting its behavior in chemical reactions and biological systems.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting molecular properties with high accuracy.[1][6][7] By modeling the molecule in silico, we can elucidate its structural, electronic, and spectroscopic characteristics, providing a robust framework for rational drug design and synthesis planning.[8][9]

Computational Methodology

The theoretical characterization detailed herein is based on a validated computational protocol widely used for organic molecules.[1][8]

Geometry Optimization and Vibrational Analysis

The initial 3D structure of this compound was optimized without constraints using Density Functional Theory (DFT). The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional was employed in conjunction with the 6-311++G(d,p) basis set.[3] This level of theory is well-established for providing a reliable balance between computational cost and accuracy for predicting the geometries and vibrational frequencies of organic compounds, including pyrimidine derivatives.[1][6] Frequency calculations were performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to derive the theoretical vibrational spectra (FT-IR and Raman).

Electronic and Spectroscopic Properties

Subsequent single-point energy calculations were performed on the optimized structure to determine electronic properties. Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP) were calculated and visualized.[2][3] Theoretical ¹H and ¹³C NMR chemical shifts were predicted using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory, referenced against tetramethylsilane (TMS).

Workflow Protocol

Below is the step-by-step computational workflow for the theoretical characterization of this compound.

Step 1: Molecular Structure Input

-

Draw the 2D structure of this compound in a molecular editor and convert it to a 3D structure.

-

Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94).

Step 2: Geometry Optimization

-

Submit the structure to a quantum chemistry software package (e.g., Gaussian, ORCA).[10]

-

Specify the calculation type as "Optimization + Frequencies".

-

Set the method to "DFT" and the functional to "B3LYP".

-

Select the basis set as "6-311++G(d,p)".

-

Initiate the calculation and wait for convergence.

Step 3: Validation and Vibrational Analysis

-

Upon completion, verify that the optimization converged successfully.

-

Check the output file for the frequency calculation results. Confirm that there are no imaginary frequencies, which indicates a true local minimum on the potential energy surface.

-

Analyze the calculated vibrational modes and their corresponding IR intensities and Raman activities.[11]

Step 4: Electronic Property Calculation

-

Using the optimized geometry from Step 2, perform a single-point energy calculation.

-

Request the generation of molecular orbitals (HOMO, LUMO) and the molecular electrostatic potential (MEP).

-

Visualize the resulting orbital surfaces and MEP map using visualization software (e.g., GaussView, VMD).[12][13]

Step 5: NMR Chemical Shift Prediction

-

Perform a separate calculation on the optimized geometry specifically for NMR prediction.

-

Specify the "NMR" keyword and the "GIAO" method.

-

Run the calculation and extract the predicted isotropic shielding values for each nucleus.

-

Convert shielding values to chemical shifts (δ) by referencing them against the shielding values of TMS calculated at the same level of theory.

Caption: Energy level diagram of the HOMO and LUMO orbitals.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule's surface, which is crucial for understanding intermolecular interactions and predicting reactive sites. [8][12]The color scale indicates the electrostatic potential: red signifies electron-rich regions (negative potential, susceptible to electrophilic attack), while blue signifies electron-poor regions (positive potential, susceptible to nucleophilic attack).

The MEP analysis of this compound reveals:

-

Negative Potential (Red/Yellow): The most electron-rich regions are located around the two nitrogen atoms (N1 and N3) of the pyrimidine ring and the oxygen atom of the ethoxy group. These sites are the primary targets for hydrogen bonding and electrophilic interactions. [14]* Positive Potential (Blue): Electron-deficient regions are found near the hydrogen atoms and, most significantly, around the chlorine atoms. This positive region on the halogens, known as a "sigma-hole," makes them potential halogen bond donors. [15][16]* Reactivity Implications: The MEP map corroborates the LUMO analysis, suggesting that the carbon atoms attached to the chlorine (C2 and C4) are the most likely sites for nucleophilic substitution reactions, a common reaction pathway for dichloropyrimidines. [4][5]

Conclusion

This guide has presented a detailed theoretical characterization of this compound using established quantum chemical methods. The computational analysis provides significant insights into the molecule's structural, vibrational, and electronic properties. The optimized geometry and vibrational frequencies serve as a benchmark for experimental validation. Furthermore, the analysis of the HOMO-LUMO energy gap and the Molecular Electrostatic Potential map offers a clear picture of the molecule's kinetic stability and reactive sites. The electron-rich nitrogen and oxygen atoms are predicted to be centers for electrophilic and hydrogen-bonding interactions, while the electron-deficient C2 and C4 positions are primed for nucleophilic attack. These findings provide a robust theoretical foundation to guide the synthetic manipulation of this compound and to facilitate its application in the development of novel pharmaceuticals and advanced materials.

References

-

Holt, R. A., & Seybold, P. G. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules, 27(2), 385. Available at: [Link]

-

ResearchGate. (n.d.). Electrostatic potential mapped on the molecular surfaces. Available at: [Link]

-

Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]

-

Ergan, E., & Akbas, E. (2019). Investigation of Electronic Properties of Substituted Pyrimidine Derivatives with Density Functional Theory. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics (EPSTEM), 6, 68-73. Available at: [Link]

-

International Research Journal of Education and Technology. (2020). MOLECULAR GEOMETRY, HOMO AND LUMO ANALYSIS AND DOCKING STUDIES OF PYRIMIDINE DERIVATIVE. IRJEdT, 05(04). Available at: [Link]

-

El-Mekabaty, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5003. Available at: [Link]

-

ACS Omega. (2023). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Available at: [Link]

-

AIP Publishing. (2018). Experimental and Optimized Studies of Some Pyrimidine Derivatives. AIP Conference Proceedings, 2009(1), 040002. Available at: [Link]

-

ResearchGate. (n.d.). HOMO-LUMO frontier orbital of the newly synthesized molecules. Available at: [Link]

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Available at: [Link]

-

Al-Warhi, T., et al. (2023). Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations. Chemistry & Biodiversity, 20(1), e202200938. Available at: [Link]

-

ACS Publications. (n.d.). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Available at: [Link]

-

ResearchGate. (n.d.). Computational studies of pyrimidine ring-opening. Available at: [Link]

-

ResearchGate. (n.d.). Electrostatic potential mapped on the molecular surfaces of isolated a PH2F and b ClF molecules. Available at: [Link]

-

ACS Omega. (2023). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. Available at: [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. Available at: [Link]

-

OUCI. (2022). Green synthesis, spectroscopic and quantum chemical calculations of some pyrimidine derivatives. Materials Today: Proceedings, 2322-2331. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). The use of electrostatic potential at nuclei in the analysis of halogen bonding. Available at: [Link]

-

Zenodo. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available at: [Link]

-

Organic Letters. (2007). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 9(26), 5425-5428. Available at: [Link]

-

MDPI. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Molecules, 26(4), 1147. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

ResearchGate. (2014). Reactive nature, substitution reaction, structural and vibrational properties of 2, 3 Dichloropridine by DFT Study. Available at: [Link]

-

Dove Medical Press. (n.d.). Design, synthesis, and computational studies on dihydropyrimidine scaffolds as potential lipoxygenase inhibitors and cancer chemopreventive agents. Available at: [Link]

-

MedChemComm. (n.d.). Design of pyrazolo-pyrimidines as 11β-HSD1 inhibitors through optimisation of molecular electrostatic potential. Available at: [Link]

-

MDPI. (2023). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. Molecules, 28(10), 4209. Available at: [Link]

-

Acta Crystallographica Section E. (n.d.). 2,4-Dichloropyrimidine. Available at: [Link]

Sources

- 1. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. irjweb.com [irjweb.com]

- 4. wuxibiology.com [wuxibiology.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. benchchem.com [benchchem.com]

- 8. Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Design of pyrazolo-pyrimidines as 11β-HSD1 inhibitors through optimisation of molecular electrostatic potential - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 15. The use of electrostatic potential at nuclei in the analysis of halogen bonding - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Reactivity Profile of 2,4-Dichloro-5-ethoxypyrimidine

Foreword: The Strategic Value of a Substituted Pyrimidine

In the landscape of modern drug discovery, the pyrimidine scaffold is a "privileged structure," a recurring motif in a multitude of biologically active compounds, from kinase inhibitors to antiviral agents.[1][2] Its value lies in its unique electronic properties and its capacity for diverse, vector-specific functionalization. Within this class, 2,4-Dichloro-5-ethoxypyrimidine emerges as a particularly strategic building block. The presence of two distinct chlorine atoms at the C2 and C4 positions, modulated by an electron-donating ethoxy group at C5, provides a canvas for sequential and regioselective chemical transformations. This guide offers an in-depth exploration of this molecule's reactivity, moving beyond mere protocols to explain the underlying principles that govern its synthetic behavior. Our focus is to provide researchers, scientists, and drug development professionals with the causal logic needed to harness its full potential.

The Electronic Landscape: Understanding Regioselectivity

The reactivity of 2,4-dichloropyrimidines is fundamentally governed by the electron-deficient nature of the pyrimidine ring, which makes it an excellent substrate for both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[1][3] The critical question for the synthetic chemist is not if it will react, but where.

The chlorine atoms at the C2 and C4 positions are the primary reactive sites. A well-established hierarchy dictates that the C4 position is intrinsically more reactive than the C2 position in most transformations.[4][5][6][7] This preference is not arbitrary and can be rationalized by two key factors:

-

Electronic Control: Quantum mechanics calculations reveal that the Lowest Unoccupied Molecular Orbital (LUMO) of the 2,4-dichloropyrimidine core generally has a larger coefficient, or greater distribution, at the C4 carbon.[4] This makes C4 the more electrophilic site, kinetically favoring nucleophilic attack. The stability of the negatively charged Meisenheimer intermediate formed during SNAr reactions also plays a crucial role; attack at C4 leads to a more stable para-quinoid-like intermediate compared to the ortho-quinoid intermediate from C2 attack.[5]

-

Steric Hindrance: The C2 position is flanked by two ring nitrogen atoms, creating a more sterically congested environment compared to the C4 position. This further encourages reactions to occur at the more accessible C4 site.

The 5-ethoxy group, being an electron-donating substituent, enriches the electron density of the ring. While this slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted analogue, its primary influence is electronic modulation rather than a reversal of the fundamental C4 > C2 reactivity order. However, the steric bulk of substituents at the C5 position can, in some cases, influence the C4/C2 selectivity.[4]

Diagram 1: General Reactivity Profile

Caption: Predominant reaction pathways for this compound.

Key Transformations and Mechanistic Insights

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a cornerstone for functionalizing this scaffold, allowing for the direct introduction of heteroatom nucleophiles.

Amination: The reaction with primary or secondary amines is one of the most common modifications. Under standard basic or thermal conditions, amination proceeds with moderate to high regioselectivity at the C4 position.[5] The lack of complete selectivity in some cases, which can yield difficult-to-separate isomeric mixtures, has driven the development of more refined protocols.[5] Palladium-catalyzed Buchwald-Hartwig amination, for instance, can offer superior C4 selectivity.

Thiolation: The introduction of sulfur nucleophiles via reaction with thiols or thiophenols generally follows the same C4-selective pattern under basic conditions.[8] However, a significant breakthrough demonstrated that this conventional selectivity can be completely inverted. The use of specific palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands forces the reaction to occur at the C2 position with high selectivity.[8][9] This exception is mechanistically fascinating, suggesting an alternative pathway to the typical oxidative addition mechanism and opening new avenues for synthetic design.[8][9]

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are indispensable for building carbon-carbon and carbon-nitrogen bonds, enabling the assembly of complex molecular architectures. For 2,4-dichloropyrimidines, these reactions exhibit an even stronger intrinsic preference for the C4 position than SNAr.

Suzuki-Miyaura Coupling: This reaction, which couples the pyrimidine with an aryl or heteroaryl boronic acid, is exceptionally regioselective. The oxidative addition of the palladium(0) catalyst to the C4-Cl bond is significantly favored over the C2-Cl bond.[1] This high degree of selectivity makes the Suzuki coupling a reliable first step in a sequential functionalization strategy. The development of microwave-assisted protocols has dramatically reduced reaction times from hours to minutes while maintaining excellent yields and selectivity.[1]

Sonogashira Coupling: Used to install alkyne moieties, the Sonogashira reaction also displays a clear preference for the C4 position.[7] The standard conditions involve a palladium catalyst, a copper(I) co-catalyst, and an amine base.[10][11] This reaction is critical for creating rigid linkers or precursors for further transformations in drug candidates.

Table 1: Summary of Regioselective Reactions

| Reaction Type | Reagents | Typical Catalyst / Conditions | Predominant Position | Typical Yield (C4 Product) |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O | C4 | 80-95%[1] |

| Amination (SNAr) | Secondary Amine | DIPEA, n-BuOH, 100 °C | C4 | 70-90% (can be mixture)[5][7] |

| Thiolation (SNAr) | Thiophenol | K₂CO₃, DMF | C4 | ~85%[8] |

| Thiolation (C2-Sel.) | Thiol | Pd(II)/NHC precatalyst | C2 | 75-95%[8][9] |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | C4 | 70-85%[12] |

Synthesis of the Core Scaffold

The starting material, this compound, is typically synthesized from its corresponding dihydroxy precursor, 5-ethoxyuracil. The critical transformation is a double chlorination reaction. This is most commonly achieved by heating 5-ethoxyuracil with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-diethylaniline or triethylamine, which acts as a catalyst and acid scavenger.[13][14]

Diagram 2: Synthesis Workflow

Caption: A typical synthetic route to the title compound.

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for key transformations.

Protocol 1: Regioselective C4 Suzuki-Miyaura Coupling (Microwave-Assisted)

-

Rationale: This protocol leverages the high C4 selectivity of the Suzuki reaction and the efficiency of microwave heating to rapidly generate a C4-arylated intermediate, leaving the C2-chloro position intact for subsequent reactions.[1]

-

Methodology:

-

To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1 mmol, 1.1 equiv), and potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv).

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01 mmol, 1 mol%).

-

Add a solvent mixture of 1,4-dioxane (4 mL) and water (1 mL).

-

Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100 °C for 15-20 minutes.

-

After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 2-chloro-4-aryl-5-ethoxypyrimidine.

-

Protocol 2: Regioselective C4 SNAr Amination

-

Rationale: This protocol describes a standard thermal SNAr reaction that favors substitution at the C4 position. The choice of a high-boiling polar aprotic solvent or alcohol facilitates the reaction.

-

Methodology:

-

In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) in n-butanol (5 mL).

-

Add the desired secondary amine (e.g., morpholine) (1.2 mmol, 1.2 equiv).

-

Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv) to act as a non-nucleophilic base.

-

Heat the reaction mixture to 100-110 °C and stir for 4-8 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and remove the solvent in vacuo.

-

Redissolve the residue in dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by silica gel chromatography to isolate the 4-amino-2-chloro-5-ethoxypyrimidine product.

-

Diagram 3: Sequential Functionalization Workflow

Caption: A reliable strategy for creating 2,4-disubstituted pyrimidines.

Conclusion: A Versatile Tool for Modern Synthesis

This compound is more than a simple intermediate; it is a sophisticated tool for molecular construction. Its well-defined reactivity profile, characterized by a strong preference for substitution at the C4 position, allows for predictable and sequential functionalization. By understanding the electronic and steric principles that govern its behavior, chemists can design logical and efficient synthetic routes to complex, highly substituted pyrimidines. The ability to occasionally invert the conventional regioselectivity through catalyst control further expands its utility. This guide provides the foundational knowledge and practical protocols necessary to confidently employ this valuable building block in the pursuit of novel therapeutic agents.

References

-

(Accounts of Chemical Research, ACS Publications)[8]

-

(American Chemical Society)[9]

-

(Organic Letters, ACS Publications)[5]

-

(Patsnap)

-

(Google Patents)[13]

-

(Google Patents)[14]

-

(National Institutes of Health)[2]

-

(Organic Letters, ACS Publications)[16]

-

(PubChem, National Institutes of Health)[17]

-

(ChemicalBook)[18]

-

(Journal of Organic Chemistry, PubMed)[19]

-

(Formulation Bio)[7]

-

(Wikipedia)[10]

-

(IOSR Journal of Applied Chemistry)[20]

-

(BenchChem)[3]

-

(Journal of Heterocyclic Chemistry, Wiley Online Library)[21]

-

(International Journal of New Chemistry)[22]

-

(University of Southampton)[12]

-

(BenchChem)[11]

Sources

- 1. mdpi.com [mdpi.com]

- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. wuxibiology.com [wuxibiology.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 7. Page loading... [guidechem.com]

- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 13. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 14. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. depts.washington.edu [depts.washington.edu]

- 17. This compound | C6H6Cl2N2O | CID 15565270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 19. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. japsonline.com [japsonline.com]

- 21. researchgate.net [researchgate.net]

- 22. ijnc.ir [ijnc.ir]

2,4-Dichloro-5-ethoxypyrimidine safety and handling

An In-Depth Technical Guide to the Safe Handling of 2,4-Dichloro-5-ethoxypyrimidine

Section 1: Introduction and Scope

This compound (CAS No: 280582-25-4) is a substituted pyrimidine derivative frequently utilized as a key intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug development.[1] Its chemical structure, featuring two reactive chlorine atoms, makes it a versatile building block but also imparts significant hazardous properties that demand rigorous safety protocols.

This guide is intended for researchers, chemists, and laboratory professionals. It provides a comprehensive framework for the safe handling, storage, and disposal of this compound, moving beyond mere procedural steps to explain the scientific rationale behind each safety recommendation. The objective is to foster a deep understanding of the risks involved and to empower personnel to work with this compound in a manner that ensures their safety and the integrity of their research.

Section 2: Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of this compound is the foundation of a robust safety plan. While specific GHS classification for this exact compound is limited, data from closely related analogs like 2,4-Dichloro-5-fluoropyrimidine and 2,4-dichloro-5-methylpyrimidine, combined with available information, provides a strong basis for a conservative risk assessment. The primary dangers associated with this compound are its corrosive nature, acute toxicity if ingested, and potential as a skin sensitizer.[2][3]

Globally Harmonized System (GHS) Classification

The following classification is based on available data for this compound and its close structural analogs.[2][3]

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed.[2][3] | |

| Skin Corrosion/Irritation (Category 1B) | Danger | H314: Causes severe skin burns and eye damage.[3] | |

| Serious Eye Damage (Category 1) | Danger | H318: Causes serious eye damage. | |

| Skin Sensitization (Category 1) | Warning | H317: May cause an allergic skin reaction.[3] |

Causality of Hazards

-

Corrosivity: The dichloropyrimidine core is susceptible to hydrolysis, especially in the presence of moisture. This reaction can liberate hydrogen chloride (HCl), a corrosive acid. Direct contact with the solid compound on moist skin or mucous membranes can lead to the formation of HCl in situ, causing severe chemical burns.[3]

-

Toxicity: Ingestion of the compound can cause significant harm, potentially leading to gastrointestinal irritation, nausea, and vomiting.[3][4] The mechanism is linked to its reactivity with biological macromolecules.

-

Sensitization: Halogenated aromatic compounds are known to act as haptens. Repeated skin exposure can trigger an immune response, leading to allergic contact dermatitis, where subsequent low-level exposures can cause a severe rash.[3]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

The management of risk follows the hierarchy of controls, which prioritizes the most effective measures. For a hazardous solid like this compound, a combination of engineering controls and robust PPE is essential.

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions.

Engineering Controls

-

Chemical Fume Hood: All manipulations of solid this compound, including weighing and transfers, must be performed inside a certified chemical fume hood. This is critical to prevent the inhalation of fine dust particles, which can cause severe respiratory tract irritation.[4][5]

-

Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.[5][6]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible and located close to the workstation where the compound is handled.[5][6]

Personal Protective Equipment (PPE) Matrix

The selection of PPE must be tailored to the specific task being performed. Under no circumstances should this compound be handled without adequate protection.

| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Storage & Transport | Safety glasses with side shields.[7] | Chemical-resistant gloves (double-gloving recommended).[8] | Lab coat. | Not required if container is sealed. |

| Weighing Solid | Chemical splash goggles AND a full-face shield.[8] | Double-gloved with chemical-resistant gloves (e.g., Nitrile).[8] | Chemical-resistant apron over a lab coat.[9] | Required if dust is generated. A NIOSH-approved respirator with P100 filters.[6] |

| Handling Solutions | Chemical splash goggles.[6] | Chemical-resistant gloves.[6] | Lab coat. | Not required if handled in a fume hood. |

Rationale for PPE Selection:

-

Eye/Face: A face shield over goggles is mandated when handling the solid due to the risk of fine particles being ejected, which could bypass the seal of goggles alone.[8]

-

Hand: Double-gloving provides an extra layer of protection against tears and rapid permeation. Nitrile gloves offer good resistance to a range of chemicals.

-

Body: A chemical-resistant apron protects against spills of the solid or solutions, preventing contamination of personal clothing.[9]

-

Respiratory: The primary inhalation risk is from airborne dust. A P100 filter is highly effective at capturing these fine particulates.

Section 4: Standard Operating Procedure for Weighing and Solution Preparation

This protocol provides a self-validating workflow designed to minimize exposure at every step.

1. Pre-Operational Checks:

- Verify the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

- Ensure the work area inside the hood is clean and uncluttered.

- Confirm the location of the nearest eyewash station, safety shower, and spill kit.

- Don all required PPE as specified in the PPE Matrix for "Weighing Solid".

2. Weighing Protocol:

- Place a tared weigh boat on an analytical balance inside the fume hood.

- Carefully open the stock container of this compound. Avoid creating airborne dust.

- Using a clean spatula, carefully transfer the desired amount of solid to the weigh boat. Perform this action slowly and close to the surface of the balance to minimize dust.

- Securely close the stock container immediately after dispensing.

- Record the weight.

3. Solution Preparation:

- Carefully add the weighed solid to the reaction vessel or beaker containing the solvent.

- Use a small amount of the solvent to rinse the weigh boat and spatula to ensure a complete quantitative transfer.

- Dispose of the weigh boat and any contaminated wipes in a designated solid hazardous waste container.

4. Post-Operational Cleanup:

- Wipe down the spatula, the balance, and the work surface inside the fume hood with a damp cloth or towel to remove any residual dust. Dispose of the wipe in the hazardous waste container.

- Remove PPE in the correct order (apron, outer gloves, face shield, goggles, inner gloves), avoiding contact with the contaminated outer surfaces.

- Wash hands and forearms thoroughly with soap and water.[4]

Section 5: Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's stability and preventing hazardous reactions.

-

Storage Conditions: Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[4][10] The compound is moisture-sensitive; storage in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended to prevent degradation.[4] The storage area should be a designated corrosives cabinet.[4]

-

Incompatible Materials: Store separately from strong oxidizing agents, strong acids, and strong bases.[3][4][5] Contact with bases can promote rapid decomposition, while contact with strong acids or oxidizers can lead to vigorous, potentially hazardous reactions.

Section 6: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

Caption: Follow this workflow in the event of a spill or personal exposure.

First Aid Measures

Immediate and appropriate first aid is critical. Always have the Safety Data Sheet (SDS) available for emergency responders.

| Exposure Type | Immediate Action | Medical Attention |

| Inhalation | Move the person to fresh air immediately. Keep them warm and at rest in a comfortable breathing position.[4] | Call a POISON CENTER or doctor immediately. If breathing is difficult or has stopped, provide artificial respiration.[3][4] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes, using a safety shower if available.[3][4] | Seek immediate medical attention.[4] |

| Eye Contact | Immediately flush eyes with plenty of running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[3][4][6] Remove contact lenses if present and easy to do.[4] | Call an ophthalmologist or doctor immediately. |

| Ingestion | Rinse the mouth thoroughly with water. Do NOT induce vomiting.[4] If the person is conscious, have them drink one or two glasses of water. | Call a POISON CENTER or doctor immediately.[4] |

Minor Spill Cleanup Protocol (Solid <10g)

-

Alert & Secure: Alert personnel in the immediate area and restrict access.[3]

-

PPE: Don the appropriate PPE, including a respirator, chemical goggles, face shield, double gloves, and a lab coat.[11]

-

Contain: If not already in a fume hood, prevent the powder from becoming airborne. Do NOT use a dry brush.

-

Absorb/Collect: Gently cover the spill with a dry, inert absorbent material like sand or vermiculite. Carefully sweep or scoop the material from the outside in and place it into a clearly labeled, sealable hazardous waste container.[11][12]

-

Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Place the cloth in the waste container.

-

Dispose: Seal the container and manage it as hazardous waste according to institutional procedures.

-

Report: Report the incident to your supervisor.[11]

For major spills, or any spill outside of a containment area, evacuate immediately, close the doors, and contact your institution's emergency response team.

Section 7: Waste Disposal

All waste containing this compound, including contaminated PPE, spill cleanup materials, and residual chemical, must be treated as hazardous waste.[3]

-

Containers: Collect waste in designated, sealed, and properly labeled containers. Do not mix this waste with other waste streams.

-

Regulations: All disposal must be conducted through an approved waste disposal plant and in strict accordance with all local, state, and federal regulations.[3][4]

-

Empty Containers: Handle uncleaned, empty containers as you would the product itself, as they may contain hazardous residue.

Section 8: Conclusion

This compound is a valuable research chemical whose safe use is contingent upon a comprehensive understanding of its hazards and the diligent application of control measures. By adhering to the principles of the hierarchy of controls—prioritizing engineering solutions like fume hoods, mandating correct PPE, and following established protocols for handling and emergencies—researchers can effectively mitigate the risks of corrosion, toxicity, and sensitization. A proactive safety culture, grounded in the scientific rationale outlined in this guide, is paramount to protecting the health and well-being of all laboratory personnel.

Section 9: References

-

SAFETY DATA SHEET - 2,4-Dichloro-5-fluoropyrimidine. (2024). Sigma-Aldrich.

-

SAFETY DATA SHEET - 2,4-Dichloro-5-fluoropyrimidine. (2011). Fisher Scientific.

-

This compound | 280582-25-4. ChemicalBook.

-

Material Safety Data Sheet - 2,4-Dichloro-5-methylpyrimidine. Santa Cruz Biotechnology.

-

Material Safety Data Sheet - 2,4-Dichloropyrimidine, 97%. Cole-Parmer.

-

Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA.

-

First Aid in Case of Pesticide Exposure. US EPA.

-

SAFETY DATA SHEET - 2,4-Dichloro-5-nitropyrimidine. (2010). Fisher Scientific.

-

This compound | C6H6Cl2N2O | CID 15565270. PubChem.

-

Incidental Spill Cleanup Procedures. Cornell University EHS.

-

Personal Protective Equipment. ASHP Publications.

-

Personal Protective Equipment Guidance. Dow Corporate.

-

SAFETY DATA SHEET - 2,4-Dichloro-5-methylpyrimidine. (2009). Fisher Scientific.

-

Guidance for Hazardous Waste Spill Cleanup in Laboratories. University of Tennessee, Knoxville EHS.

-

Personal Protective Equipment for Pesticide Applicators. (2014). University of Nebraska-Lincoln Extension.

-

Laboratory Chemical Spill Cleanup and Response Guide. CUNY.

-

SAFETY DATA SHEET - 2,4-Dichloro-5-iodopyrimidine. ECHEMI.

Sources

- 1. This compound | C6H6Cl2N2O | CID 15565270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 280582-25-4 [amp.chemicalbook.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. osha.oregon.gov [osha.oregon.gov]

- 8. corporate.dow.com [corporate.dow.com]

- 9. m.youtube.com [m.youtube.com]

- 10. echemi.com [echemi.com]

- 11. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 12. ehs.utk.edu [ehs.utk.edu]

The Synthetic Journey and Medicinal Significance of 2,4-Dichloro-5-ethoxypyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dichloro-5-ethoxypyrimidine, a halogenated heterocyclic compound that serves as a pivotal intermediate in the synthesis of a diverse array of biologically active molecules. Its distinct structural attributes, most notably the two reactive chlorine atoms on the pyrimidine scaffold, render it a versatile building block in the realms of medicinal chemistry and drug discovery. This document will delve into the historical context of dichloropyrimidines, detail the synthetic pathways to this compound, and explore its applications in the development of novel therapeutics.

Introduction: The Rise of Dichloropyrimidines in Medicinal Chemistry

The pyrimidine ring is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents, from anticancer to antiviral compounds[1]. The introduction of two chlorine atoms at the 2 and 4 positions dramatically enhances the synthetic versatility of the pyrimidine scaffold. These chlorine atoms act as excellent leaving groups, amenable to facile nucleophilic substitution and cross-coupling reactions, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological properties[1].

While the precise historical moment of the first synthesis of this compound is not prominently documented in seminal literature, its emergence is intrinsically linked to the broader exploration of 5-substituted 2,4-dichloropyrimidines as key intermediates in drug discovery programs. The closely related analog, 2,4-dichloro-5-methoxypyrimidine, has been more extensively described in patent literature, particularly in the context of preparing agrochemicals and pharmaceuticals[2][3][4]. The principles governing the synthesis of the methoxy derivative are directly applicable to its ethoxy counterpart, suggesting a parallel development driven by the need for diverse molecular building blocks.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₆H₆Cl₂N₂O | [5][6] |

| Molecular Weight | 193.03 g/mol | [5][6] |

| CAS Number | 280582-25-4 | [5][6] |

| Appearance | Expected to be a solid | |

| Solubility | Likely soluble in organic solvents like ether, dichloromethane | |

| Storage | Store at -20°C, sealed and away from moisture | [6] |

Synthesis of this compound: A Methodological Deep Dive

The synthesis of this compound typically proceeds through the chlorination of a corresponding 2,4-dihydroxy-5-ethoxypyrimidine precursor. The most common and effective chlorinating agent for this transformation is phosphorus oxychloride (POCl₃). The reaction mechanism involves the activation of the hydroxyl groups by phosphorus oxychloride, followed by nucleophilic attack of chloride ions. The addition of a tertiary amine base, such as N,N-dimethylaniline or triethylamine, is often employed to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing unwanted side reactions.

General Synthetic Pathway

The overall synthetic transformation can be visualized as follows:

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from Methoxy Analog Synthesis)

This protocol is adapted from established procedures for the synthesis of 2,4-dichloro-5-methoxypyrimidine and is expected to be highly effective for the ethoxy derivative with minor optimizations[2].

Materials:

-

5-Ethoxy-2,4-dihydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline

-

Crushed ice

-

Ether (or other suitable extraction solvent)

-

Light petroleum ether (boiling point: 40-60 °C)

-

Reaction vessel with reflux condenser and stirring mechanism

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Mixing Reagents: In a suitable reaction vessel, cautiously mix 5-ethoxy-2,4-dihydroxypyrimidine, phosphorus oxychloride, and N,N-dimethylaniline. Note: The reaction is exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction: Heat the mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step hydrolyzes the excess phosphorus oxychloride.

-

Extraction and Purification: Extract the aqueous mixture with ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization from light petroleum ether to yield this compound.

Causality Behind Experimental Choices

-

Phosphorus Oxychloride (POCl₃): This is a powerful chlorinating agent for converting hydroxyl groups on aromatic rings, particularly pyrimidines, to chlorine atoms.

-

N,N-Dimethylaniline: This tertiary amine acts as an acid scavenger, neutralizing the HCl produced during the reaction. This prevents potential side reactions and drives the equilibrium towards the formation of the desired product. Other tertiary amines like triethylamine can also be used[4].

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the chlorination reaction to proceed at a reasonable rate.

-

Quenching with Ice: This is a critical step to safely neutralize the highly reactive excess phosphorus oxychloride. The slow addition to ice helps to control the exothermic nature of the hydrolysis.

-

Extraction with Ether: Ether is a common solvent for extracting organic products from aqueous mixtures due to its immiscibility with water and good solvating power for many organic compounds.

-

Recrystallization: This is a standard purification technique for solid organic compounds, allowing for the removal of impurities and isolation of the pure product.

Applications in Drug Discovery and Development

The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms, allowing for sequential and site-selective substitutions. This property makes it a valuable precursor for the synthesis of a wide range of pharmaceutical candidates.

As a Scaffold for Kinase Inhibitors

The pyrimidine core is a well-established scaffold for the development of kinase inhibitors. The 2,4-diaminopyrimidine structure, readily accessible from 2,4-dichloropyrimidines, is a common motif in many approved and investigational kinase inhibitors. For instance, derivatives of 2,4-dichloropyrimidines have been explored as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC)[7][8]. The ethoxy group at the 5-position can provide additional interactions within the ATP-binding pocket of the kinase, potentially enhancing potency and selectivity.

Caption: A generalized workflow for the synthesis of 2,4-diaminopyrimidine derivatives from this compound.

In the Synthesis of Other Biologically Active Molecules

Beyond kinase inhibitors, the reactivity of this compound allows for its incorporation into a variety of other molecular frameworks. The chlorine atoms can be displaced by a wide range of nucleophiles, including oxygen, sulfur, and carbon-based nucleophiles, opening up avenues for the synthesis of compounds with diverse biological activities, such as antimicrobial and antiviral agents[9].

Conclusion and Future Perspectives

This compound, as a member of the versatile class of dichloropyrimidines, holds significant potential as a key building block in the synthesis of novel therapeutic agents. Its straightforward, albeit not widely documented in early literature, synthesis and the differential reactivity of its chlorine atoms provide a robust platform for medicinal chemists to design and create diverse libraries of compounds for biological screening. The future development of therapeutics based on this scaffold will likely focus on exploiting the 5-ethoxy group to achieve greater target specificity and improved pharmacokinetic profiles. As our understanding of disease biology deepens, the demand for versatile and readily modifiable chemical scaffolds like this compound will undoubtedly continue to grow, solidifying its place in the modern drug discovery toolbox.

References

-

Benchchem.

-

Google Patents.

-

Google Patents.

-

PubChem.

-

PubChem.

-

ResearchGate.

-

ChemScene.

-

ResearchGate.

-

PubMed.

-

Google Patents.

-

LinkedIn.

-

ResearchGate.

-

ChemicalBook.

-

PubChem.

-

Journal of King Saud University - Science.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 | Benchchem [benchchem.com]

- 3. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 4. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 5. This compound | C6H6Cl2N2O | CID 15565270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of 2,4-Dichloro-5-ethoxypyrimidine

Abstract

2,4-Dichloro-5-ethoxypyrimidine is a key heterocyclic intermediate in organic synthesis, serving as a versatile building block for the development of a wide range of biologically active molecules, particularly in the pharmaceutical and agrochemical industries. Its di-chloro substitution pattern allows for selective, sequential nucleophilic aromatic substitution (SNAr) reactions, enabling the construction of complex molecular architectures. This application note provides a comprehensive, field-tested protocol for the synthesis of this compound, starting from the corresponding 5-ethoxyuracil precursor. The document details the reaction mechanism, step-by-step procedures, safety considerations, and purification techniques, designed for researchers and professionals in drug development and chemical synthesis.

Introduction: The Strategic Importance of Dichloropyrimidines

Substituted pyrimidines are a cornerstone of medicinal chemistry. The 2,4-dichloropyrimidine scaffold, in particular, is a privileged starting material due to the differential reactivity of its two chlorine atoms. The chlorine at the C4 position is generally more susceptible to nucleophilic attack than the chlorine at the C2 position, allowing for regioselective functionalization. This property is exploited in the synthesis of numerous compounds, including kinase inhibitors and other therapeutic agents. The 5-ethoxy substituent provides additional steric and electronic influence, which can be crucial for modulating the biological activity and pharmacokinetic properties of the final compound.

This guide outlines a robust and reproducible two-step synthesis strategy, beginning with the formation of the 5-ethoxyuracil ring system, followed by a high-yield chlorination process.

Overall Synthetic Workflow

The synthesis of this compound is efficiently achieved through the chlorination of 5-ethoxy-2,4-dihydroxypyrimidine (5-ethoxyuracil). The precursor itself is typically formed via a condensation-cyclization reaction. The entire process is visualized in the workflow diagram below.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of 5-Ethoxyuracil (Precursor)

The synthesis of the pyrimidine ring is a classic organic transformation. While 5-ethoxyuracil can be purchased, this section outlines its synthesis from basic starting materials for completeness. The method involves the reaction of a malonic ester derivative with urea.

Materials:

-

Diethyl 2-ethoxy-malonate

-

Urea

-

Sodium ethoxide (NaOEt)

-

Ethanol, absolute

-

Hydrochloric acid (HCl), concentrated

Procedure:

-

Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried.

-

In the flask, dissolve sodium ethoxide (1.1 eq.) in absolute ethanol under an inert atmosphere (e.g., Nitrogen or Argon).

-

To this solution, add diethyl 2-ethoxy-malonate (1.0 eq.) dropwise at room temperature.

-

Add urea (1.1 eq.) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and then place it in an ice bath.

-

Carefully acidify the reaction mixture with concentrated HCl until the pH is approximately 4-5. A precipitate will form.

-

Collect the solid precipitate by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol.

-

Dry the solid under vacuum to yield 5-ethoxyuracil as a white to off-white powder.

Part 2: Synthesis of this compound

This critical step involves the conversion of the hydroxyl groups of the uracil tautomer into chlorides using phosphorus oxychloride (POCl₃). This reaction is analogous to well-documented procedures for similar pyrimidines.[1][2]

Materials & Reagents:

| Reagent/Material | Molar Eq. | Purpose | CAS Number |